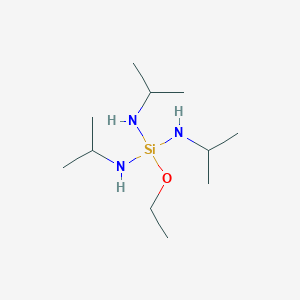
1-Ethoxy-N,N',N''-tri(propan-2-yl)silanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine is a silicon-based compound characterized by the presence of ethoxy and triisopropylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine typically involves the reaction of triisopropylamine with ethoxy silane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Post-reaction purification steps, such as distillation or chromatography, are employed to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Production of silane or silazane compounds.
Substitution: Generation of various substituted silane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for biomolecules.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine involves its interaction with molecular targets through the formation of covalent bonds or coordination complexes. The ethoxy and triisopropylamine groups facilitate binding to specific sites on target molecules, leading to the desired chemical or biological effects. The pathways involved may include signal transduction, enzyme inhibition, or molecular stabilization.
Vergleich Mit ähnlichen Verbindungen
Triisopropylamine: Shares the triisopropylamine group but lacks the ethoxy and silicon components.
Ethoxy silane derivatives: Contain the ethoxy group and silicon but differ in the nature of the substituents attached to the silicon atom.
Uniqueness: 1-Ethoxy-N,N’,N’'-tri(propan-2-yl)silanetriamine is unique due to the combination of ethoxy and triisopropylamine groups attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
923560-84-3 |
|---|---|
Molekularformel |
C11H29N3OSi |
Molekulargewicht |
247.45 g/mol |
IUPAC-Name |
N-[ethoxy-bis(propan-2-ylamino)silyl]propan-2-amine |
InChI |
InChI=1S/C11H29N3OSi/c1-8-15-16(12-9(2)3,13-10(4)5)14-11(6)7/h9-14H,8H2,1-7H3 |
InChI-Schlüssel |
LJYDXQPTVBXOPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](NC(C)C)(NC(C)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


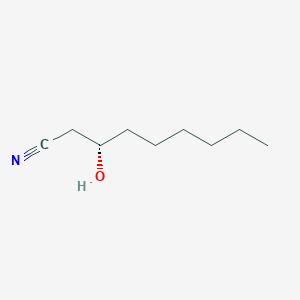

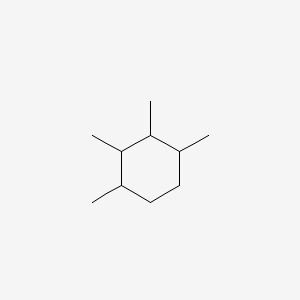

![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
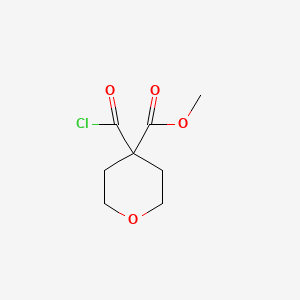

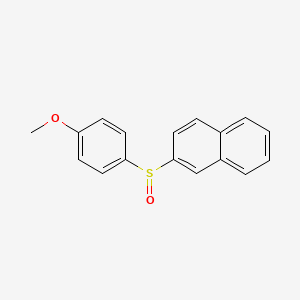
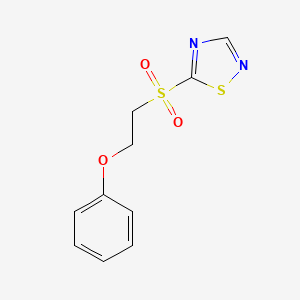
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
